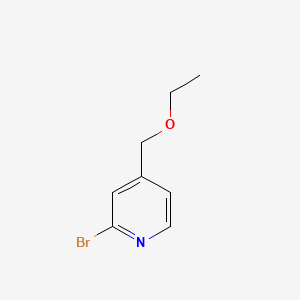
2-Bromo-4-(ethoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(ethoxymethyl)pyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethoxymethyl)pyridine typically involves the bromination of 4-(ethoxymethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
化学反応の分析
Types of Reactions
2-Bromo-4-(ethoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include aldehydes, carboxylic acids, or alcohols depending on the specific reaction conditions.
科学的研究の応用
2-Bromo-4-(ethoxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting the central nervous system due to its ability to interact with various biological targets.
Material Science:
Catalysis: It is used as a ligand in catalytic systems for various organic transformations.
作用機序
The mechanism of action of 2-Bromo-4-(ethoxymethyl)pyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group in substitution and coupling reactions. The ethoxymethyl group can undergo various transformations, contributing to the versatility of this compound in organic synthesis . In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity .
類似化合物との比較
Similar Compounds
2-Bromopyridine: A simpler analog without the ethoxymethyl group, used in similar types of reactions but with different reactivity and selectivity.
4-Bromo-2-methylpyridine: Another analog with a methyl group instead of an ethoxymethyl group, used in the synthesis of various organic compounds.
2-Bromo-5-methylpyridine: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-(ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which provides additional functionalization options and influences its reactivity in organic synthesis.
特性
IUPAC Name |
2-bromo-4-(ethoxymethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFQVFVGJPTKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693768 |
Source


|
| Record name | 2-Bromo-4-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-06-3 |
Source


|
| Record name | 2-Bromo-4-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














